

Application Notes: DM-4111 in Preclinical Hyponatremia Research

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Compound of Interest

Compound Name: DM-4111

Cat. No.: B15572450

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Introduction

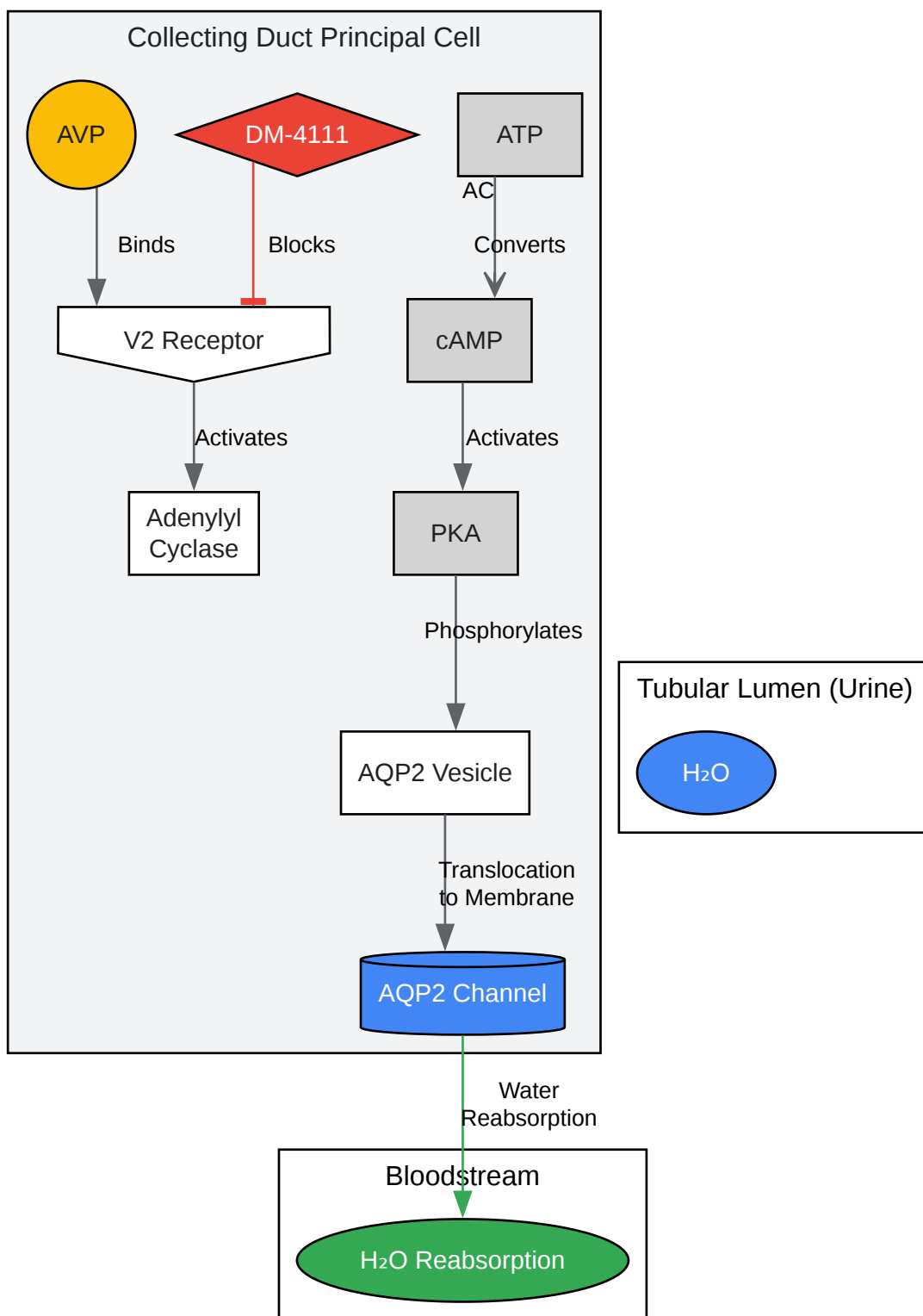
Hyponatremia, characterized by a serum sodium concentration below 135 mEq/L, is the most prevalent electrolyte disorder and is associated with significant morbidity and mortality.^{[1][2][3]} A primary driver of many forms of hyponatremia is the excessive action of the hormone arginine vasopressin (AVP).^{[4][5]} **DM-4111** is a potent, selective, orally active nonpeptide vasopressin V2 receptor antagonist. By blocking the V2 receptor in the renal collecting ducts, **DM-4111** promotes aquaresis—the electrolyte-sparing excretion of free water—directly addressing the underlying pathophysiology of water retention in many types of hyponatremia. These notes provide a comprehensive overview of the application of **DM-4111** in established preclinical models of hyponatremia.

Mechanism of Action

Arginine vasopressin (AVP) binds to the V2 receptors on the basolateral membrane of principal cells in the kidney's collecting ducts. This interaction activates a Gs-coupled protein, stimulating adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The subsequent activation of Protein Kinase A (PKA) promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells. This process dramatically increases water reabsorption from the tubular fluid back into the bloodstream, leading to concentrated urine and dilution of blood sodium.

DM-4111 acts as a competitive antagonist at the V2 receptor, blocking the binding of AVP. This inhibition prevents the downstream signaling cascade, thereby reducing the number of AQP2

water channels in the apical membrane. As a result, the collecting duct's permeability to water is decreased, leading to increased excretion of free water, a rise in serum sodium concentration, and a decrease in urine osmolality.



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Caption: DM-4111 Mechanism of Action.

Experimental Protocols

Protocol 1: Induction of Chronic Euvolemic Hyponatremia (SIADH Rat Model)

This protocol establishes a stable, chronic hyponatremia model in rats, analogous to the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) in humans.

Materials:

- Male Sprague-Dawley rats (200-250g)
- Desmopressin (dDAVP), a synthetic vasopressin analog
- Osmotic minipumps (e.g., Alzet)
- Liquid diet (e.g., Ensure or a custom formulation)
- Metabolic cages for urine collection
- Sterile surgical instruments

Procedure:

- Acclimatization: House rats in individual metabolic cages for 3-5 days to acclimate. Provide standard chow and water ad libitum.
- Pump Implantation:
 - Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
 - Shave and sterilize a small area on the back, between the scapulae.
 - Make a small subcutaneous incision and insert a pre-filled osmotic minipump containing dDAVP. The pump should be primed to deliver dDAVP at a constant rate (e.g., 1-5

ng/hour) for the duration of the study (typically 7-14 days).

- Suture the incision and allow the animal to recover.
- Dietary Switch: Immediately post-surgery, replace standard chow and water with a liquid diet provided ad libitum. This controlled fluid intake is crucial for inducing hyponatremia.
- Monitoring and Confirmation:
 - Monitor body weight, food/liquid intake, and urine output daily.
 - After 4-5 days, collect a blood sample (via tail vein or saphenous vein) to measure serum sodium concentration.
 - Hyponatremia is typically established when serum sodium levels are stable and fall below 125 mEq/L (severe hyponatremia is often considered <115 mEq/L).

Protocol 2: Efficacy Testing of DM-4111 in the SIADH Rat Model

This protocol details the administration of **DM-4111** to hyponatremic rats and the subsequent sample collection for analysis.

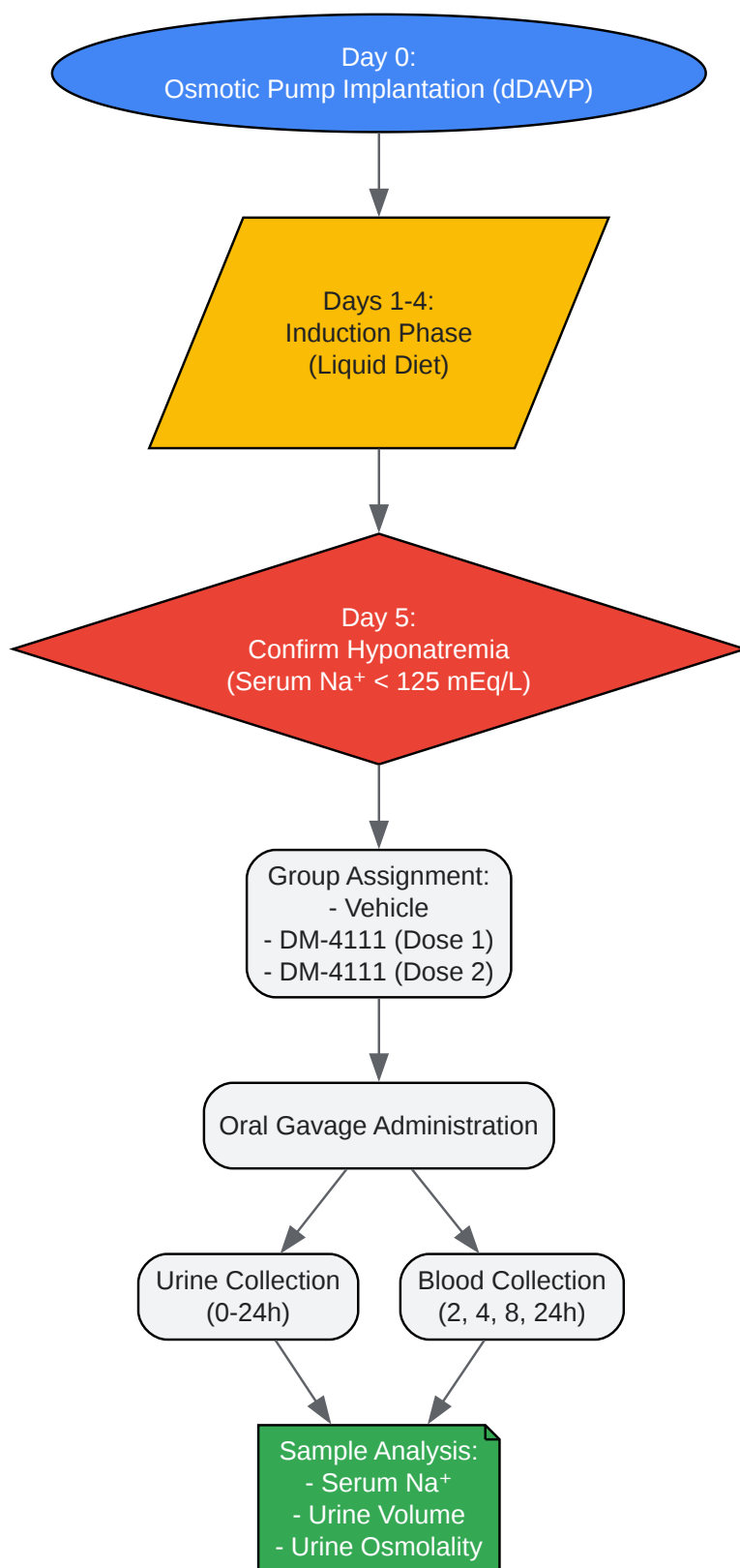
Materials:

- Established SIADH model rats from Protocol 1
- **DM-4111** compound
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles
- Blood collection tubes (e.g., heparinized or serum separator tubes)
- Urine collection tubes

- Centrifuge and equipment for biochemical analysis (flame photometer or ion-selective electrode for sodium; osmometer for osmolality).

Procedure:

- Baseline Sampling: Before administering the test compound, record the rat's body weight and collect baseline blood and urine samples.
- Compound Administration:
 - Divide the hyponatremic rats into groups: Vehicle control and **DM-4111** treatment groups (e.g., 1, 3, and 10 mg/kg).
 - Prepare fresh solutions/suspensions of **DM-4111** in the vehicle on the day of the experiment.
 - Administer a single dose of the vehicle or **DM-4111** solution to the respective groups via oral gavage.
- Post-Dose Sample Collection:
 - Collect urine continuously over a set period (e.g., 0-4 hours, 4-8 hours, and 8-24 hours). Measure the volume and store aliquots for osmolality analysis.
 - Collect blood samples at specific time points post-administration (e.g., 2, 4, 8, and 24 hours) to determine the time course of serum sodium correction.
- Sample Analysis:
 - Centrifuge blood samples to separate plasma/serum.
 - Measure sodium concentration in serum/plasma using a flame photometer or ion-selective electrode.
 - Measure the osmolality of urine samples using a freezing-point depression osmometer.



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Caption: Experimental Workflow for Efficacy Testing.

Data Presentation

The following tables summarize representative data from studies in the SIADH rat model, demonstrating the dose-dependent effects of **DM-4111**. (Note: Data is illustrative, based on published results for similar V2 receptor antagonists like Tolvaptan).

Table 1: Effect of **DM-4111** on Serum Sodium (Na⁺) Concentration

| Treatment Group | Baseline (mEq/L) | 4 Hours Post-Dose (mEq/L) | 8 Hours Post-Dose (mEq/L) | 24 Hours Post-Dose (mEq/L) |
|--|------------------|---------------------------|---------------------------|----------------------------|
| Vehicle | 112.5 ± 1.1 | 112.8 ± 1.3 | 113.1 ± 1.0 | 112.9 ± 1.4 |
| DM-4111 (1 mg/kg) | 113.1 ± 0.9 | 118.5 ± 1.5 | 122.3 ± 1.8 | 120.1 ± 2.0 |
| DM-4111 (3 mg/kg) | 112.8 ± 1.2 | 124.6 ± 1.7 | 129.8 ± 2.1 | 127.5 ± 1.9 |
| DM-4111 (10 mg/kg) | 113.0 ± 1.0 | 129.2 ± 2.0 | 135.4 ± 2.4 | 133.8 ± 2.2** |
| Data presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. | | | | |

Table 2: Effect of **DM-4111** on Urine Output and Osmolality (0-8 Hour Collection)

| Treatment Group | Total Urine Volume (mL) | Urine Osmolality (mOsm/kg) |
|--------------------|-------------------------|----------------------------|
| Vehicle | 8.5 ± 1.2 | 850 ± 45 |
| DM-4111 (1 mg/kg) | 25.1 ± 2.5 | 210 ± 30 |
| DM-4111 (3 mg/kg) | 38.7 ± 3.1 | 125 ± 22 |
| DM-4111 (10 mg/kg) | 45.3 ± 3.5 | 85 ± 15 |

*Data presented as Mean ± SEM. *p<0.01 vs. Vehicle.

Conclusion

DM-4111 demonstrates significant, dose-dependent efficacy in a well-established preclinical model of chronic euvolemic hyponatremia. Its targeted mechanism of action, promoting free water excretion without altering electrolyte balance, makes it a promising agent for research and development in the treatment of hyponatremia. The protocols and data presented here provide a robust framework for researchers to investigate the pharmacological properties of **DM-4111** and similar V2 receptor antagonists.

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